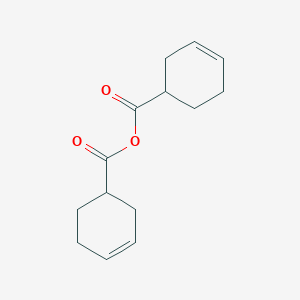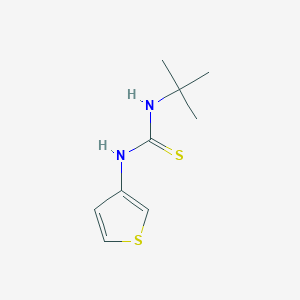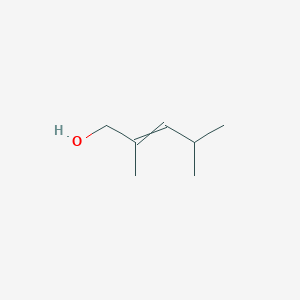
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-: is an aromatic amine compound with the molecular formula C10H14N2O2. It is also known as 2-tert-Butyl-6-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring, making it a derivative of aniline.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-tert-Butylaniline: The most common method for synthesizing Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- involves the nitration of 2-tert-Butylaniline. This reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods:
Batch Process: In industrial settings, the nitration process is often conducted in batch reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity of the product.
Continuous Process: For large-scale production, continuous nitration processes are employed, which offer advantages in terms of efficiency and consistency in product quality.
化学反応の分析
Types of Reactions:
Oxidation: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Substitution: Halogens (chlorine, bromine), alkylating agents
Major Products Formed:
Oxidation: Nitrobenzoic acids, oxidized derivatives
Reduction: 2-tert-Butyl-6-aminobenzenamine
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Research: The compound is used in biochemical research to study the effects of nitro and tert-butyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Drug Development: It serves as a precursor in the development of certain pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
作用機序
Molecular Targets: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo reduction to form reactive intermediates that interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates that can modulate cellular pathways and biochemical processes.
類似化合物との比較
2-tert-Butylaniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Contains a nitro group but lacks the tert-butyl group, resulting in different chemical and physical properties.
4-tert-Butyl-2-nitroaniline: Similar structure with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness:
Combination of Nitro and tert-Butyl Groups: The presence of both nitro and tert-butyl groups in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- imparts unique chemical properties, making it valuable in specific synthetic and industrial applications.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, offering versatility in various chemical processes.
特性
CAS番号 |
41085-44-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-tert-butyl-6-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-5-4-6-8(9(7)11)12(13)14/h4-6H,11H2,1-3H3 |
InChIキー |
NDONWNZRRAEAON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
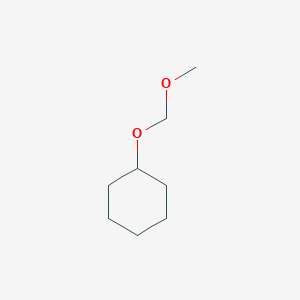
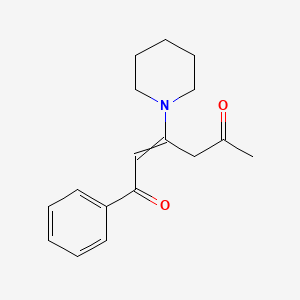
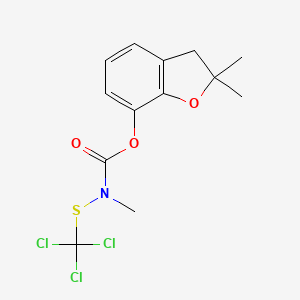
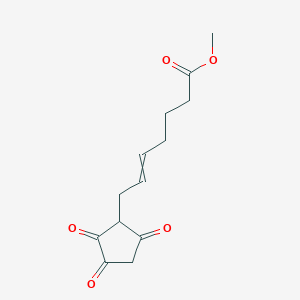
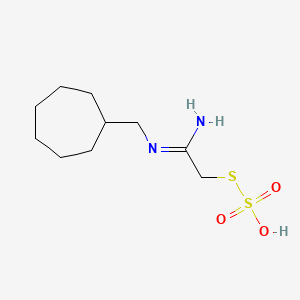
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
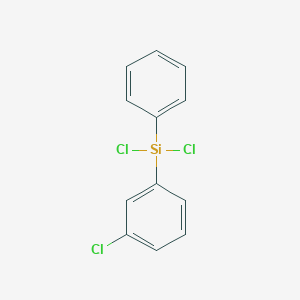
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
